Aripiprazole Impurity 2
Overview
Description
Aripiprazole Impurity 2 is a byproduct formed during the synthesis of Aripiprazole, a novel second-generation antipsychotic drug used for the treatment of schizophrenia and bipolar disorder . This impurity is one of several that can be generated during the manufacturing process of Aripiprazole, and its identification and quantification are crucial for ensuring the purity and safety of the final pharmaceutical product .
Preparation Methods
The synthesis of Aripiprazole Impurity 2 involves several steps, typically starting with the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine hydrochloride . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the coupling reaction . Industrial production methods for Aripiprazole and its impurities involve rigorous control of reaction parameters to minimize the formation of impurities and ensure high yield and purity of the desired product .
Chemical Reactions Analysis
Aripiprazole Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized products.
Substitution: Substitution reactions can occur, where functional groups on the impurity are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Aripiprazole Impurity 2 has several scientific research applications, including:
Pharmaceutical Research: It is used in the development and validation of analytical methods for the quantification of impurities in pharmaceutical products.
Toxicological Studies: The impurity is studied to understand its potential toxic effects and ensure the safety of the final drug product.
Chemical Analysis: It serves as a reference standard in high-performance liquid chromatography (HPLC) and other analytical techniques to ensure the quality and purity of Aripiprazole.
Mechanism of Action
Comparison with Similar Compounds
Aripiprazole Impurity 2 can be compared with other impurities formed during the synthesis of Aripiprazole, such as:
1-(2,3-Dichlorophenyl)piperazine Hydrochloride: Another impurity formed during the synthesis process.
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A related compound with similar structural features.
7-[4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one: Another impurity with a similar chemical structure.
The uniqueness of this compound lies in its specific formation pathway and its distinct chemical properties compared to other impurities .
Properties
IUPAC Name |
1-but-3-enyl-4-(2,3-dichlorophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2/c1-2-3-7-17-8-10-18(11-9-17)13-6-4-5-12(15)14(13)16/h2,4-6H,1,3,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUWOUSPQNTNED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCN(CC1)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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